n-(4-Hydroxybutyl)acrylamide
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Overview
Description
N-(4-Hydroxybutyl)acrylamide is an organic compound with the molecular formula C7H13NO2. It is a derivative of acrylamide, where the amide nitrogen is substituted with a 4-hydroxybutyl group. This compound is known for its applications in polymer chemistry and material science due to its ability to form hydrogels and its reactivity in various chemical processes.
Mechanism of Action
Mode of Action
It is known that the compound can undergo reversible addition−fragmentation chain transfer (raft) aqueous dispersion polymerization . This process confers charge stabilization when conducted at pH 8, leading to the formation of polydisperse anionic PHBA latex particles .
Biochemical Pathways
The compound’s involvement in raft aqueous dispersion polymerization suggests it may influence pathways related to polymer synthesis and degradation .
Result of Action
Its involvement in raft aqueous dispersion polymerization suggests it may influence the formation and characteristics of polymeric structures .
Action Environment
The action of N-(4-Hydroxybutyl)acrylamide can be influenced by environmental factors such as pH. For instance, RAFT aqueous dispersion polymerization of the compound confers charge stabilization when conducted at pH 8 .
Biochemical Analysis
Biochemical Properties
N-(4-Hydroxybutyl)acrylamide interacts with several enzymes and proteins. For instance, it has been found to be involved in the conversion of acrylonitrile to acrylamide by the enzyme nitrile hydratase . The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
It has been associated with bladder carcinogenesis in animal models . It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been used to induce bladder cancer in rodents, with the severity of the disease correlating with the dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized in the body, potentially interacting with various enzymes and cofactors .
Transport and Distribution
It is known to be a small-molecule hydrophilic substance, suggesting that it can be absorbed via the gastrointestinal tract and passively diffused to the entire body .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Hydroxybutyl)acrylamide can be synthesized through the reaction of acrylamide with 4-hydroxybutylamine. The reaction typically involves the following steps:
Acrylamide and 4-hydroxybutylamine Reaction: Acrylamide is reacted with 4-hydroxybutylamine in the presence of a suitable catalyst, such as a base (e.g., sodium hydroxide), to facilitate the nucleophilic addition of the amine to the acrylamide.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring reaction conditions, such as temperature and pH, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxybutyl)acrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in hydrogel formation.
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Substitution: The amide group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate are commonly used under thermal or photochemical conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Substitution: Electrophiles such as alkyl halides or
Properties
IUPAC Name |
N-(4-hydroxybutyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-7(10)8-5-3-4-6-9/h2,9H,1,3-6H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWQZBVPWXXJKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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